Deferasirox-d8
Description
Fundamental Principles of Stable Isotope Labeling in Organic Molecules
Stable isotope labeling is a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes. metsol.com These labeled compounds are chemically almost identical to their natural counterparts but are distinguishable by their increased mass. metsol.comacanthusresearch.com This mass difference allows them to be detected and quantified using mass spectrometry, making them exceptional tools for understanding complex chemical and biological processes. symeres.com The synthesis of these compounds can be achieved by using commercially available precursors already containing the isotope or through exchange reactions, such as hydrogen/deuterium (B1214612) exchange. symeres.com
Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen, discovered by Harold Urey in 1931. wikipedia.orghumanjournals.commext.go.jp It contains one proton and one neutron, giving it approximately double the mass of the common hydrogen isotope, protium (B1232500) (¹H). mext.go.jpmarquette.edu While its chemical properties, such as color and odor, are the same as protium's, this mass difference is significant. humanjournals.com In pharmaceutical research, deuterium is an appealing label because its substitution for hydrogen is the smallest structural change that can be made to a molecule. tandfonline.com This subtle modification generally does not alter a molecule's shape, size, or its ability to interact with biological targets like enzymes and receptors. marquette.edu Crucially, as a non-radioactive isotope, deuterium is considered safe, making deuterated compounds suitable for use in human clinical studies as metabolic probes. metsol.comresearchgate.net
The primary physicochemical difference between hydrogen and deuterium stems from deuterium's greater mass. This leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, with a difference in bond energy of about 1.2–1.5 kcal mol⁻¹. nih.gov The C-D bond also has a lower vibrational frequency and is slightly shorter (by ~0.005 Å) than the C-H bond. marquette.edunih.gov
This increased bond strength gives rise to the "deuterium kinetic isotope effect" (KIE), where the cleavage of a C-D bond occurs more slowly than that of a C-H bond. nih.govnih.gov This effect is particularly significant in metabolic processes, such as oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, which often involve the breaking of C-H bonds. nih.govnih.gov
Analytically, the mass difference allows deuterated compounds to be easily distinguished from their non-deuterated analogs by mass spectrometry. wikipedia.org Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to avoid signal interference from the solvent, enabling clearer spectra of the compound of interest. wikipedia.orgsynmr.in
Table 1: Comparison of Hydrogen and Deuterium Properties
| Property | Hydrogen (Protium, ¹H) | Deuterium (²H or D) |
|---|---|---|
| Atomic Mass (Da) | ~1.008 | ~2.014 |
| Composition | 1 proton, 1 electron | 1 proton, 1 neutron, 1 electron |
| Radioactivity | Non-radioactive | Non-radioactive |
| C-H vs. C-D Bond Strength | Weaker | Stronger |
This table provides a summary of the fundamental properties distinguishing hydrogen from its stable isotope, deuterium.
The incorporation of deuterium can also induce minor changes in other physicochemical properties, such as melting point, solubility, and hydrophilicity. nih.govbioscientia.de For instance, a study on flurbiprofen (B1673479) and its deuterated version, flurbiprofen-d8, found that deuteration lowered the melting point and increased aqueous solubility. nih.gov
Deuterium as a Non-Radioactive Isotopic Label for Pharmaceutical Applications
Strategic Importance of Deuterated Analogs in Modern Drug Discovery and Development
The strategic replacement of hydrogen with deuterium has become an important tool in pharmaceutical development. acs.orgwikipedia.org This approach, sometimes called a "deuterium switch," can improve a drug's pharmacokinetic profile. nih.govresearchgate.net Because deuterated compounds often have very similar pharmacological activity to their parent drugs, this strategy offers a pathway to creating improved medicines. researchgate.netbioscientia.de
Deuterium-labeled compounds are invaluable as tracers for studying metabolic pathways. musechem.comsymeres.com When a deuterated drug, such as Deferasirox-d8, is administered, its journey through the body can be tracked. metsol.com By collecting biological samples and analyzing them with mass spectrometry, researchers can identify the drug and any metabolites that have formed, as they will all contain the deuterium label. nih.gov This process allows for the precise mapping of metabolic transformations, helping to identify which enzymes are involved and what chemical structures are produced. core.ac.ukoup.com This technique is fundamental to understanding a drug's complete metabolic fate. nih.gov
One of the most critical applications for deuterated compounds is their use as internal standards (IS) in quantitative bioanalysis, particularly for methods using liquid chromatography-mass spectrometry (LC-MS). researchgate.netvulcanchem.comclearsynth.com An internal standard is a compound added in a known quantity to a sample to correct for variability during analysis. aptochem.comwuxiapptec.com
This compound serves as an ideal internal standard for the quantification of its parent drug, Deferasirox (B549329). vulcanchem.compharmaffiliates.com A stable isotope-labeled internal standard is considered the gold standard for LC-MS bioanalysis for several reasons: scispace.combioanalysis-zone.com
Identical Chemical and Physical Properties: It behaves almost identically to the unlabeled analyte during sample extraction, storage, and chromatography, meaning it co-elutes with the analyte. aptochem.comwuxiapptec.com
Correction for Matrix Effects: It experiences the same degree of signal suppression or enhancement from other components in the biological sample (the "matrix effect") as the analyte. clearsynth.comwuxiapptec.com
Mass-Based Distinction: Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass. acanthusresearch.comaptochem.com
This allows the ratio of the analyte's signal to the internal standard's signal to be used for highly accurate and precise quantification, compensating for potential errors in sample preparation and instrument response. clearsynth.com Research has detailed the synthesis of a d4-labeled isotopomer of deferasirox from d8-toluene specifically for use as an internal standard in LC/MS/MS methods. nih.gov
Table 2: Properties of Deferasirox and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Application Note |
|---|---|---|---|
| Deferasirox | C₂₁H₁₅N₃O₄ | 373.36 | Analyte; oral iron chelator. chemicalbook.comnih.gov |
| This compound | C₂₁H₇D₈N₃O₄ | 381.41 | Stable isotope-labeled internal standard for quantitative bioanalysis. vulcanchem.compharmaffiliates.com |
This table highlights the key properties of Deferasirox and its deuterated analog, this compound, emphasizing the mass difference that is critical for its role as an internal standard.
Investigation of Kinetic Isotope Effects in Biological Systems
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. fiveable.me This phenomenon is a powerful tool for elucidating reaction mechanisms, particularly in biological systems. fiveable.menumberanalytics.com The KIE arises from the difference in zero-point vibrational energy between the bonds involving the light and heavy isotopes. numberanalytics.comlibretexts.org A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.org
By measuring the KIE, researchers can determine whether a particular bond is broken or formed in the rate-determining step of a reaction. fiveable.me For instance, if the substitution of hydrogen with deuterium (a primary KIE) significantly slows down a reaction, it provides strong evidence that the C-H bond is cleaved during the slowest step of the mechanism. fiveable.melibretexts.org This information is crucial for understanding enzyme-catalyzed reactions, identifying transition states, and designing more effective enzyme inhibitors or drugs. numberanalytics.comnih.gov
Overview of Deferasirox: Research Context and Relevance for Deuteration
Deferasirox is an orally active iron chelator used to treat chronic iron overload resulting from blood transfusions. drugbank.comnih.govchemicalbook.com Iron overload is a serious condition that can lead to organ damage if left untreated. openaccessjournals.com Deferasirox works by binding to excess iron in the body, forming a stable complex that can be excreted. drugbank.comopenaccessjournals.com
The development of deuterated versions of drugs, like this compound, is a strategic approach in pharmaceutical research. nih.gov Deuteration, the replacement of hydrogen with deuterium, can subtly but significantly alter a drug's metabolic profile. nih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life, which may allow for less frequent dosing. medchemexpress.comnih.gov
Chemical Structure and Mechanistic Basis of Iron Chelation by Deferasirox
Deferasirox, with the chemical formula C₂₁H₁₅N₃O₄, is a tridentate ligand, meaning it can bind to a central metal atom at three points. drugbank.comopenaccessjournals.com Its structure features a 1,2,4-triazole (B32235) ring substituted with a 4-carboxyphenyl group and two 2-hydroxyphenyl groups. nih.gov
The mechanism of iron chelation involves two molecules of Deferasirox binding with high affinity to one trivalent iron ion (Fe³⁺) in a 2:1 ratio. drugbank.com The resulting stable complex is then eliminated from the body, primarily through the feces. drugbank.com This process effectively reduces the concentration of excess iron in the body, mitigating its toxic effects. researchgate.net Theoretical studies have also explored Deferasirox's potential to chelate other toxic metals like aluminum and gallium. researchgate.net
Table 1: Chemical and Physical Properties of Deferasirox
| Property | Value |
| Molecular Formula | C₂₁H₁₅N₃O₄ |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
Data from PubChem. nih.gov
Rationale for Deuteration of Deferasirox in Preclinical and Analytical Research
The primary application of this compound in research is as an internal standard for quantitative analysis. chemicalbook.comvulcanchem.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Deferasirox) that is added in a known quantity to all samples. vulcanchem.com
Because this compound behaves almost identically to Deferasirox during sample preparation and analysis but can be distinguished by its higher mass, it allows for highly accurate quantification of the drug in biological matrices like plasma or serum. vulcanchem.com This is crucial for pharmacokinetic studies that track the drug's concentration over time. vulcanchem.com
Furthermore, deuteration can be used to investigate a drug's metabolic pathways. By strategically placing deuterium atoms at sites susceptible to metabolic modification, researchers can study how the drug is broken down in the body. The stronger carbon-deuterium bond can slow down metabolism at that specific site, a phenomenon known as the metabolic switching effect. This can help in designing new drug candidates with improved metabolic stability and potentially a better safety profile. nih.gov
Table 2: Applications of this compound in Research
| Application | Description |
| Internal Standard | Used for accurate quantification of Deferasirox in biological samples using LC-MS. |
| Pharmacokinetic Studies | Enables precise tracking of drug concentrations to determine ADME properties. |
| Metabolic Pathway Investigation | Helps to identify sites of metabolic modification and understand how the drug is processed in the body. |
Properties
Molecular Formula |
C₂₁H₇D₈N₃O₄ |
|---|---|
Molecular Weight |
381.41 |
Synonyms |
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic Acid-d8; Exjade-d8; ICL-670-d8; ICL-670A-d8; CGP-72670-d8; |
Origin of Product |
United States |
Synthesis and Comprehensive Isotopic Characterization of Deferasirox D8
Chemical Synthesis Pathways for Deuterium-Labeled Deferasirox-d8
The synthesis of this compound is a specialized process focused on the specific incorporation of eight deuterium (B1214612) atoms onto the two hydroxyphenyl rings of the Deferasirox (B549329) molecule. vulcanchem.com This contrasts with other isotopologues, such as Deferasirox-d4, where the deuterium labels are located on the benzoic acid portion of the molecule. researchgate.netnih.gov
The most direct and efficient method for producing a selectively labeled compound like this compound is to utilize precursors or "building blocks" that already contain deuterium atoms at the desired positions. This approach ensures high regioselectivity and isotopic enrichment in the final product.
For the synthesis of this compound, where the deuterium atoms are located on the two salicyl moieties, the logical starting materials would be deuterated forms of salicylic (B10762653) acid or its precursors. In contrast, the documented synthesis of a d4-labeled Deferasirox utilizes Toluene-d8 as the starting material to construct the deuterated benzoic acid ring. researchgate.netnih.gov For this compound, the synthesis would logically begin with precursors such as deuterated phenol (B47542) or deuterated salicylic acid to build the deuterated 2-hydroxyphenyl components of the final molecule.
| Precursor | Chemical Formula | Role in Synthesis |
|---|---|---|
| Salicylic acid-d4 | C₇H₂D₄O₃ | Primary building block for forming the two deuterated 2-hydroxyphenyl rings. |
| Salicylamide-d4 | C₇H₃D₄NO₂ | A derivative of salicylic acid-d4 used in the formation of the intermediate oxazinone. |
| Salicyloyl chloride-d4 | C₇HD₄ClO₂ | An activated form of salicylic acid-d4 for reaction with salicylamide-d4. |
| 4-Hydrazinobenzoic acid | C₇H₈N₂O₂ | The non-deuterated component that links to the deuterated intermediate to form the final triazole structure. google.com |
The multi-step process can be summarized as follows:
Formation of a Deuterated Oxazinone Intermediate: The synthesis begins with the condensation of two deuterated salicylic acid derivatives. For instance, deuterated salicyloyl chloride (salicyloyl chloride-d4) is reacted with deuterated salicylamide (B354443) (salicylamide-d4). This reaction, typically performed at high temperatures, results in the formation of a deuterated 2-(2-hydroxyphenyl-d4)benz[e] vulcanchem.comoxazin-4-one intermediate. google.com
Condensation and Triazole Ring Formation: The deuterated oxazinone intermediate is then reacted with non-deuterated 4-hydrazinobenzoic acid in a suitable solvent like ethanol (B145695) under reflux conditions. google.com This step involves a nucleophilic attack by the hydrazine, leading to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole (B32235) ring. This yields the final product, 4-[3,5-Bis(2-hydroxyphenyl-d4)-1H-1,2,4-triazol-1-yl]benzoic acid (this compound).
Achieving high deuteration efficiency and precise regioselectivity is critical. While using pre-labeled building blocks is the most common strategy, direct hydrogen-deuterium (H-D) exchange reactions on the substrate or intermediates represent an alternative approach.
Catalytic H-D Exchange: Various methods for deuterium incorporation via C-H bond activation have been developed, often employing metal catalysts. snnu.edu.cn For example, palladium-on-carbon (Pd/C) catalysts can facilitate H-D exchange reactions using deuterium oxide (D₂O) as an inexpensive and safe deuterium source. mdpi.com Such methods can be optimized by controlling reaction parameters like temperature, pressure, and catalyst loading to maximize deuterium incorporation at specific sites. mdpi.com
Preserving the Isotopic Label: When using deuterated precursors, reaction conditions must be chosen carefully to prevent unintended H-D exchange or loss of the deuterium label. The stability of C-D bonds is generally greater than C-H bonds due to the kinetic isotope effect, which helps in preserving the label throughout the synthetic sequence. google.com For a related synthesis, an isotopic purity of 99% was achieved, demonstrating the high efficiency of carrying the label through the reaction steps. researchgate.net
After synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and partially deuterated species. The purification methods are analogous to those used for unlabeled Deferasirox.
Recrystallization/Precipitation: A common technique involves dissolving the crude product in a suitable solvent system, such as tetrahydrofuran (B95107) (THF) or isopropanol, sometimes with the use of charcoal to decolorize the solution. google.comgoogle.com The pH of the solution can then be adjusted, typically to an acidic pH of 1-4, to precipitate the purified product. google.comgoogle.com
Solvent Washing/Beating: The isolated solid can be further purified by "beating" or slurrying in a solvent or solvent mixture (e.g., ethanol/water) to wash away impurities. google.comgoogle.com
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is typically used to confirm the chemical purity of the final product. A purity of over 99% is often achievable with these methods. researchgate.netgoogle.com
Optimization of Deuteration Efficiency and Regioselectivity
Rigorous Determination of Isotopic Purity and Enrichment
Confirming the isotopic composition of this compound is a critical final step. This ensures its suitability as an internal standard, where a precise mass difference from the unlabeled analyte is essential.
High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for characterizing isotopically labeled compounds.
Molecular Weight Confirmation: HRMS provides a highly accurate mass measurement, which can confirm the elemental composition of the synthesized molecule. This allows for unambiguous confirmation that the desired number of deuterium atoms has been incorporated. For this compound, the expected molecular weight is approximately 8 mass units greater than that of unlabeled Deferasirox.
Isotopic Purity and Abundance: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By analyzing the isotopic cluster of peaks for this compound, analysts can determine the isotopic purity. A high isotopic purity means the vast majority of the molecules contain all eight deuterium atoms, with minimal contribution from species containing fewer (d0 through d7). For labeled standards, isotopic purity is often required to be 98-99% or higher. researchgate.netcaymanchem.com This analysis confirms the successful and efficient deuteration of the compound.
| Compound | Molecular Formula | Monoisotopic Mass (g/mol) | Average Molecular Weight (g/mol) |
|---|---|---|---|
| Deferasirox | C₂₁H₁₅N₃O₄ | 373.1063 | 373.36 |
| This compound | C₂₁H₇D₈N₃O₄ | 381.1566 | 381.41 |
Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Positional Analysis
Quantitative NMR (qNMR) is a powerful technique for determining the isotopic purity and the specific locations of deuterium atoms within the this compound molecule.
For highly deuterated compounds like this compound (where deuterium enrichment is greater than 98 atom%), conventional proton NMR (¹H NMR) has limitations due to the weak residual proton signals. sigmaaldrich.com Deuterium NMR (²H NMR) becomes a more effective alternative for both structural verification and enrichment determination. sigmaaldrich.com ²H NMR experiments can be configured to provide quantitative information about the deuterium content at different positions in the molecule. sigmaaldrich.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same chemical environment, which simplifies spectral interpretation. sigmaaldrich.com
One of the key advantages of ²H NMR is its ability to directly observe and quantify deuterium at labile positions, such as on hydroxyl (-OD) or amine (-ND₂) groups, which can readily exchange with protons from the environment. sigmaaldrich.com This is achieved by using non-protonated solvents or running the sample neat. sigmaaldrich.com
The determination of deuterium enrichment often involves comparing the integrated peak areas of the deuterated positions to that of a known internal standard. While specific experimental data for this compound is not publicly available, the general methodology for qNMR would involve the following:
Sample Preparation: A precisely weighed sample of this compound and an internal standard are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
Data Acquisition: ²H NMR spectra are acquired under conditions that ensure signal intensity is directly proportional to the number of nuclei, which includes using a sufficient relaxation delay.
Data Analysis: The integral of the signals corresponding to the deuterium atoms on the aromatic rings of this compound is compared to the integral of a known signal from the internal standard. This ratio allows for the calculation of the deuterium content.
Table 1: Representative Data for qNMR Analysis of Deuterium Content
| Parameter | Value |
| Spectrometer Frequency | e.g., 400 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | e.g., Maleic Anhydride |
| Relaxation Delay (D1) | > 5 x T₁ (longest) |
| Number of Scans | Sufficient for high signal-to-noise ratio |
| Calculated Deuterium Enrichment | > 98 atom% |
Structural Elucidation and Isotopic Localization of this compound
Advanced NMR Techniques (e.g., ¹H, ¹³C, and ²H NMR Spectroscopy with Decoupling)
A combination of one-dimensional and two-dimensional NMR experiments is used to fully characterize the structure of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show a significant reduction in the intensity of signals corresponding to the aromatic protons on the two hydroxyphenyl rings compared to the non-deuterated Deferasirox. The remaining proton signals, such as those on the benzoic acid moiety, would remain unchanged. The ¹H NMR spectrum of non-deuterated Deferasirox in DMSO-d₆ shows distinct signals for the aromatic protons. researchgate.net For this compound, the signals for the protons on the deuterated phenyl rings would be nearly absent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. In the ¹³C spectrum of this compound, the carbons directly bonded to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and a slight upfield shift compared to the corresponding carbons in non-deuterated Deferasirox. Proton-decoupled ¹³C NMR spectra simplify the analysis by removing C-H couplings. Comparison with the ¹³C NMR data of Deferasirox helps in assigning the signals and confirming the positions of deuteration. researchgate.net
²H NMR Spectroscopy with Decoupling: ²H NMR directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the deuterated positions on the aromatic rings. sigmaaldrich.com Running the experiment with proton decoupling can simplify the spectrum by removing any ²H-¹H couplings, leading to sharper signals and easier identification of the deuterated sites. Specialized techniques can be employed to remove ²H-decoupling sidebands in other nuclei's spectra, which can sometimes complicate analysis. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound
| Moiety | Nucleus | Predicted Chemical Shift (ppm) - Deferasirox researchgate.net | Expected Observation for this compound |
| Hydroxyphenyl Rings | ¹H | Aromatic region (e.g., 7.54, 8.04 ppm) | Significantly reduced or absent signals |
| Hydroxyphenyl Rings | ¹³C | Aromatic region (e.g., 152.0, 159.9 ppm) | Signals show C-D coupling and slight upfield shift |
| Benzoic Acid Ring | ¹H | Aromatic region | Signals remain unchanged |
| Benzoic Acid Ring | ¹³C | Aromatic region | Signals remain unchanged |
Note: This table is illustrative, based on published data for the non-deuterated compound and expected effects of deuteration. Specific shifts for this compound may vary slightly.
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Deuterium Atom Localization
Tandem mass spectrometry (MS/MS) is a highly sensitive technique used to confirm the molecular weight and elucidate the structure by analyzing fragmentation patterns. It is particularly useful for verifying the location of isotopic labels.
In an MS/MS experiment, the protonated or deprotonated this compound molecule is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed. By comparing the fragmentation pattern of this compound with that of its non-deuterated counterpart, the location of the deuterium atoms can be precisely determined.
For this compound, the molecular ion will have a mass-to-charge ratio (m/z) that is 8 units higher than that of Deferasirox. When the molecule fragments, the deuterium atoms will remain on specific fragments depending on where the bonds break. For instance, fragments containing the hydroxyphenyl rings will show a mass shift corresponding to the number of deuterium atoms they carry. This allows for unambiguous confirmation that the deuterium atoms are located on these specific rings. While a detailed fragmentation analysis of this compound is not available in the provided search results, the general principle of comparing deuterated and non-deuterated samples is a standard method for analyzing fragmentation mechanisms. researchgate.netnih.govresearchgate.net
Table 3: Hypothetical MS/MS Fragmentation Data for this compound
| Parent Ion (m/z) | Fragment Ion Description | Expected Fragment m/z (Deferasirox) | Expected Fragment m/z (this compound) | Mass Shift (Da) |
| [M-H]⁻ | Loss of CO₂ | 328.1 | 336.1 | +8 |
| [M-H]⁻ | Fragment containing one hydroxyphenyl-triazole moiety | Varies | Varies | +4 |
| [M-H]⁻ | Fragment containing the benzoic acid moiety | Varies | Varies | 0 |
Note: This table is a hypothetical representation to illustrate the principles of MS/MS analysis for isotopic localization. The actual fragmentation pattern may be more complex.
The synthesis of this compound is often achieved by using deuterated starting materials, such as d8-toluene, and carrying them through a synthetic route similar to that of the non-deuterated compound. nih.govresearchgate.net The combination of quantitative NMR and tandem mass spectrometry provides a robust analytical workflow to ensure the high isotopic purity and correct structural identity of this compound, making it a reliable internal standard for bioanalytical methods. nih.govnih.gov
Advanced Bioanalytical Methodologies Utilizing Deferasirox D8 As an Internal Standard
Development and Validation of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
Rationale for Stable Isotope-Labeled Internal Standard (SIL-IS) Approach in Bioanalysis
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard, particularly for LC-MS/MS assays. scispace.comnih.govcrimsonpublishers.com A SIL-IS, like Deferasirox-d8, is a form of the analyte where several atoms have been substituted with their heavy stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). acanthusresearch.com
While structural analogs can be used as internal standards, they may exhibit different chemical properties, leading to variations in extraction recovery and ionization efficiency compared to the analyte. scispace.com Although SIL-IS are often the first choice, deuterium-labeled compounds can sometimes show slight differences in retention time. nih.gov However, the benefits of using a SIL-IS, such as this compound, in minimizing analytical variability and improving data quality generally outweigh these potential minor issues. crimsonpublishers.com
Optimization of Chromatographic Separation Parameters for Deferasirox (B549329) and its Analogs
Effective chromatographic separation is essential to distinguish Deferasirox from endogenous matrix components and potential metabolites. Various reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for this purpose.
Commonly used stationary phases include C18 columns. researchgate.netindexcopernicus.comnih.gov For instance, an XTerra RP18 column has been utilized with a gradient mobile phase of acetonitrile (B52724) and formate (B1220265) buffer. researchgate.net Another method employed a C18 column (150x4.5 mm, 5µ) with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3.0) at a 60:40 ratio and a flow rate of 1.0 ml/min. indexcopernicus.com In a separate study, an ODS-C18 column was used with a mobile phase of methanol (B129727) and 0.1% formic acid containing 0.04 mM EDTA (80:20, v/v) at a flow rate of 0.5 mL/min. nih.govresearchgate.net The addition of EDTA is crucial as it competitively inhibits the complexation of Deferasirox with ferric ions that may be present, preventing a decrease in the detected concentration. nih.govresearchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) has also been explored, using an XBridge-HILIC column with an isocratic mobile phase composed of 10% 8.0 mM ammonium (B1175870) acetate (B1210297) water solution (pH 5.0) in a 50:50 (v/v) mixture of acetonitrile/methanol, at a flow rate of 0.20 mL/min. nih.gov The goal of optimization is to achieve a good resolution between Deferasirox and its impurities or analogs, with resolution values (Rs) greater than 2.0 being desirable. researchgate.net A short run time is also a key objective to allow for high-throughput analysis. nih.gov
Table 1: Examples of Chromatographic Conditions for Deferasirox Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | XTerra RP18 | C18 (150x4.5 mm, 5µ) | ODS-C18 | XBridge-HILIC (150.0 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and formate buffer (4 mM, pH 3.0) with 5% methanol | Acetonitrile: phosphate buffer pH 3.0 (60:40) | Methanol and 0.1% formic acid with 0.04 mM EDTA (80:20, v/v) | 10% 8.0 mM ammonium acetate (pH 5.0) in acetonitrile/methanol (50:50, v/v) |
| Flow Rate | Not Specified | 1.0 ml/min | 0.5 mL/min | 0.20 mL/min |
| Detection | MS/MS | UV (248 nm) | MS/MS | ESI-MS |
| Retention Time | Not Specified | Not Specified | Not Specified | < 6.0 min |
This table is generated based on data from multiple sources. researchgate.netindexcopernicus.comnih.govnih.gov
Optimization of Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Transitions for Deferasirox and this compound
For quantitative analysis by LC-MS/MS, the optimization of mass spectrometric parameters is critical. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like Deferasirox. Optimization of ESI source parameters, such as capillary voltage, nebulizer pressure, and gas flow rate and temperature, is necessary to achieve maximum signal intensity. spectroscopyonline.comlcms.cz
The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. For Deferasirox, a precursor-to-product ion transition of m/z 374.2 → 108.1 has been reported using positive ion ESI. nih.govresearchgate.net
When using this compound as the internal standard, a distinct MRM transition must be established for it. The mass difference between the analyte and the SIL-IS should ideally be at least 3 to 4 Da to prevent spectral overlap. acanthusresearch.com For busulfan (B1668071) and its deuterated internal standard, busulfan-d8, the transitions monitored were 263.80 > 151.11 and 271.8 respectively, demonstrating the principle of mass shifting for the SIL-IS. uu.nl The specific MRM transition for this compound would be determined by its exact mass and fragmentation pattern, which would be slightly different from the unlabeled Deferasirox due to the presence of deuterium atoms.
Table 2: Reported MRM Transition for Deferasirox
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Deferasirox | 374.2 | 108.1 | Positive ESI |
This data is based on a reported method. nih.govresearchgate.net
Comprehensive Method Validation in Compliance with Regulatory Guidelines
A developed bioanalytical method must undergo rigorous validation to ensure its reliability, following guidelines from regulatory bodies like the FDA. researchgate.net
The method's linearity is assessed by analyzing calibration standards at several concentration levels across a specified range. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be greater than 0.99. researchgate.netijpsjournal.com For Deferasirox, linear ranges have been established from 0.5 to 40 µg/mL and 0.4 to 4.8 µg/mL in human plasma. researchgate.netindexcopernicus.com
Accuracy is determined by comparing the mean measured concentration to the nominal concentration, while precision is a measure of the random error, typically expressed as the relative standard deviation (%RSD). For accuracy, the deviation should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ). indexcopernicus.com For precision, the %RSD should not exceed 15% (20% at the LLOQ). indexcopernicus.com Studies on Deferasirox have reported intra- and inter-day precision values within 2.0% RSD. researchgate.net
Extraction recovery is the efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.gov It is determined by comparing the analytical response of an extracted sample to that of an unextracted standard. High and consistent recovery is desirable. For Deferasirox, methods have reported relative and absolute recoveries higher than 98%. researchgate.net Another study found mean percent recovery to be between 99.72% and 99.83%. researchgate.net
Process efficiency takes into account both the extraction recovery and any matrix effects. It provides a more comprehensive evaluation of the analyte losses during the entire analytical process. A consistent process efficiency across the calibration range is crucial for a robust method.
Table 3: Validation Parameters for Deferasirox Bioanalytical Methods
| Parameter | Reported Value/Range |
| Linearity Range | 0.4 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy | Within ±15% of nominal |
| Precision (%RSD) | < 15% (< 2.0% in some studies) |
| Extraction Recovery | > 98% |
This table synthesizes data from multiple validation reports. researchgate.netindexcopernicus.com
Stability Assessment of this compound in Biological Matrices under Various Conditions
The integrity of quantitative bioanalytical data relies not only on mitigating matrix effects but also on the stability of the analyte and the internal standard throughout the sample handling, storage, and analysis process. semanticscholar.org Regulatory guidelines mandate rigorous stability testing for both the analyte and the internal standard, such as this compound, in the same biological matrices as the study samples. wikipedia.org
Stability assessments are conducted under a variety of conditions to simulate real-world scenarios. These typically include:
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing, which samples may undergo. vibgyorpublishers.org
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period that reflects the time samples might be left out during processing. semanticscholar.org
Long-Term Stability: Determines stability over an extended period at specified low temperatures (e.g., -20°C or -70°C), covering the duration of sample storage from collection to analysis. vibgyorpublishers.orgeuropa.eu
Autosampler (Post-Preparative) Stability: Confirms that the processed samples remain stable in the autosampler until they are injected into the analytical instrument. vibgyorpublishers.org
For Deferasirox, stability in plasma has been demonstrated for up to 250 days under appropriate storage conditions for bioequivalence studies. europa.eu Similar stability must be confirmed for this compound to ensure its reliability as an internal standard. While issues like the back-exchange of deuterium for hydrogen have been reported for some deuterated compounds, potentially affecting their stability and concentration, this is evaluated during method validation. waters.comscispace.com
The following table outlines typical conditions for stability assessments of this compound in human plasma.
| Stability Test | Storage Condition | Typical Duration | Acceptance Criteria |
| Freeze-Thaw | -20°C to Room Temp. | 3-5 Cycles | Mean concentration within ±15% of nominal |
| Bench-Top | Room Temperature | 4 - 24 hours | Mean concentration within ±15% of nominal |
| Long-Term | -20°C or -70°C | ≥ Duration of study sample storage | Mean concentration within ±15% of nominal |
| Autosampler | 4°C or 10°C | ≥ Expected run time | Mean concentration within ±15% of nominal |
Data compiled from general practices in bioanalytical method validation. semanticscholar.orgvibgyorpublishers.org
Application in Quantitative Analysis of Deferasirox in Preclinical Biological Matrices
This compound is instrumental in the preclinical evaluation of Deferasirox, where understanding the drug's pharmacokinetic profile in animal models is essential before human trials.
Measurement of Deferasirox Concentrations in Animal Plasma, Urine, and Tissue Samples for Preclinical Pharmacokinetic Studies
Preclinical pharmacokinetic studies in species such as rats, dogs, and monkeys are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME). dovepress.com LC-MS/MS methods using this compound as an internal standard are routinely employed to measure Deferasirox concentrations in various biological samples collected from these studies, including plasma, urine, and tissue homogenates. nih.govresearchgate.net
For instance, a typical preclinical study involves administering Deferasirox to animals and collecting blood and urine samples at multiple time points. geneesmiddeleninformatiebank.nl Plasma is separated from the blood, and proteins are often precipitated using a solvent like acetonitrile. researchgate.netnih.gov this compound is added at a known concentration to all samples, calibrators, and quality controls before processing. wuxiapptec.com Following chromatographic separation, the concentrations of Deferasirox are determined by comparing the peak area ratio of Deferasirox to this compound against a calibration curve. nih.gov This data is then used to construct plasma concentration-time profiles and calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life. geneesmiddeleninformatiebank.nl
Quantification in In Vitro Systems (e.g., Cell Lysates, Organoid Cultures, Microsomal Incubations)
In addition to in vivo studies, this compound is crucial for quantitative analysis in various in vitro systems that predict a drug's metabolic fate and potential efficacy or toxicity. scispace.com
Microsomal Incubations: Human and animal liver microsomes are used to study the metabolic stability of a drug and identify the cytochrome P450 (CYP) enzymes involved in its metabolism. nih.govmdpi.com In these assays, Deferasirox is incubated with microsomes, and samples are taken over time. This compound is used as the internal standard to accurately quantify the depletion of the parent drug, which allows for the calculation of metabolic clearance. nih.gov
Cell Lysates and Organoid Cultures: To investigate a drug's mechanism of action or antiproliferative effects, researchers use cancer cell lines or more complex organoid cultures. nih.gov After treating these cultures with Deferasirox, cells are lysed, and the intracellular concentration of the drug is measured. This compound ensures accurate quantification in these complex biological matrices, helping to correlate drug exposure with cellular response. researchgate.net
Role in Analytical Method Development and Validation for Deferasirox Impurity Profiling
Beyond its use in bioanalysis, this compound plays a role in the pharmaceutical quality control of the Deferasirox drug substance and product, particularly in the context of method validation for impurity analysis.
Qualification of this compound as a Certified Reference Material for Quality Control
A Certified Reference Material (CRM) is a standard of the highest quality, characterized by a metrologically valid procedure for one or more properties and accompanied by a certificate stating the property value, its uncertainty, and traceability. wikipedia.orgcwsabroad.com CRMs are essential for calibrating instruments, validating methods, and performing quality control, ensuring that analytical results are accurate and reliable. wikipedia.orgquimivita.com
While this compound is most commonly used as an internal standard for quantitative bioanalysis, it can be qualified as a CRM. This qualification involves rigorous characterization to certify its identity, purity, and concentration under an established quality system, such as ISO 17034. pharmaceutical-technology.com
In the context of impurity profiling, the primary reference materials are the impurities themselves and the main API, often sourced from pharmacopoeias like the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). However, a certified this compound standard is invaluable for the validation of the highly sensitive and specific LC-MS/MS methods that may be used to detect and quantify impurities at very low levels. researchgate.netjddtonline.info Its use as an internal standard during method validation helps to demonstrate the method's accuracy, precision, and robustness, thereby ensuring the reliability of the impurity data generated for quality control and batch release. innovareacademics.in
Application in Stability-Indicating Methods for Related Substances
The development of stability-indicating analytical methods is a critical component of pharmaceutical quality control, designed to provide evidence of how the quality of a drug substance or drug product varies with time under the influence of environmental factors. These methods must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products or related substances, ensuring that the quantitative results accurately reflect the stability of the compound. In the context of Deferasirox, advanced bioanalytical methodologies, particularly those employing liquid chromatography coupled with mass spectrometry (LC-MS/MS), utilize deuterated internal standards like this compound to achieve the highest levels of accuracy and precision. vulcanchem.com
The primary role of this compound in these assays is to serve as an internal standard for the precise quantification of Deferasirox and its related substances that may form during forced degradation studies. vulcanchem.comcaymanchem.com Forced degradation, or stress testing, is the process of subjecting the drug to conditions more severe than accelerated stability studies, as mandated by guidelines such as the International Council for Harmonisation (ICH) Q1A(R2). ijpsonline.cominnovareacademics.in This process is essential for identifying likely degradation products, understanding the degradation pathways, and demonstrating the specificity of the analytical method. innovareacademics.in
Because this compound has nearly identical chemical and physical properties to the parent compound, it compensates for variability across the analytical procedure, including sample preparation, injection volume, and potential ionization fluctuations in the mass spectrometer. vulcanchem.com This is paramount in stability-indicating methods where the accurate quantification of not only the decrease in the parent drug concentration but also the emergence and concentration of various impurities is required to maintain mass balance. researchgate.net
Forced Degradation Studies
Research has detailed the behavior of Deferasirox under various stress conditions to establish a comprehensive degradation profile. These studies are fundamental to developing a robust stability-indicating method. The drug is subjected to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. ijpsonline.comresearchgate.netijpras.com Significant degradation has been observed under specific conditions, leading to the formation of various related substances.
For instance, studies have shown that Deferasirox is particularly susceptible to degradation under acidic and alkaline hydrolysis conditions. ijpsonline.comresearchgate.net The use of this compound as an internal standard in the LC-MS/MS analysis of these stressed samples allows for the reliable tracking of the parent drug's degradation and the concurrent formation of its degradants. The resolution between Deferasirox and its potential impurities is a key validation parameter, with methods developed to ensure a resolution (Rs) value greater than 2.0 for all components. researchgate.netinnovareacademics.in
| Stress Condition | Reagent/Parameters | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | Considerable Degradation | researchgate.net |
| Base Hydrolysis | 0.1 M NaOH | Degradation Observed | ijpsonline.comijpras.com |
| Oxidative Stress | 30% H₂O₂ | Degradation Observed | ijpras.com |
| Thermal Degradation | Heat | Stable | ijpsonline.comresearchgate.net |
| Photolytic Stress | UV Light | Stable | ijpsonline.comijpras.com |
Table 1: Summary of Forced Degradation Conditions for Deferasirox.
Chromatographic Methodologies and Validation
Several high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC-MS/MS) methods have been developed and validated for the determination of Deferasirox and its related substances. researchgate.netinnovareacademics.ineuropa.eu These methods are validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. ijpsonline.cominnovareacademics.inijpsonline.com The inclusion of this compound is crucial for method validation, particularly for ensuring the accuracy and precision of quantitative measurements. vulcanchem.com
The chromatographic separation is typically achieved on a C18 stationary phase. researchgate.netresearchgate.net The mobile phase composition is optimized to achieve efficient separation of the parent peak from all degradation product peaks. researchgate.net For example, one method utilized a mobile phase consisting of a buffer (10 mM potassium dihydrogen orthophosphate, pH 3.0), acetonitrile, and methanol in a 50:45:5 (v/v) ratio. researchgate.net Another LC-MS/MS method used a gradient of acetonitrile and a formate buffer. researchgate.net The ability of these methods to separate Deferasirox from its impurities, such as the 'deferasirox 1,3 isomer' and 'deferasirox ethyl ester', has been demonstrated. google.com
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | RP-HPLC | RP-HPLC | HPTLC |
| Column | C18 | Hypersil BDS C18 (150x4.6mm, 5µm) | Silica gel 60 F254 |
| Mobile Phase | Buffer:ACN:Methanol (50:45:5) | Buffer (OPA):ACN (50:50) | Chloroform:Methanol:Triethylamine (9:1:0.5) |
| Detection | UV at 245 nm | UV at 245 nm | Densitometry at 248 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | N/A |
| Reference | researchgate.net | ijpras.com | ijpsonline.com |
Table 2: Examples of Validated Chromatographic Methods for Deferasirox Analysis.
Investigative Pharmacokinetics and Metabolic Pathway Elucidation with Deferasirox D8 in Preclinical Research
Preclinical Pharmacokinetic Profiling Supported by Deuterated Analogs
The predictable and well-defined mass shift of Deferasirox-d8 relative to its non-deuterated counterpart allows for precise differentiation and quantification in complex biological matrices using mass spectrometry. This property is fundamental to its application in the following preclinical pharmacokinetic studies.
Absorption and Distribution Studies in In Vitro and Ex Vivo Models
While specific studies detailing the absorption and distribution of this compound itself are not extensively published, its use as an internal standard is critical in in vitro and ex vivo models designed to predict the behavior of Deferasirox (B549329). For instance, in Caco-2 cell monolayer assays, which are a common in vitro model for predicting oral drug absorption, this compound would be added to samples to ensure accurate quantification of the parent drug as it permeates the cell layer.
Ex vivo models, such as the excised intestinal segments of preclinical species (e.g., rats, dogs), are also employed to study drug absorption and the potential for first-pass metabolism. In these experiments, the tissue is mounted in a diffusion chamber, and the permeation of Deferasirox from a donor to a receiver chamber is monitored over time. The inclusion of this compound in the sample analysis workflow is essential for correcting for any variability in sample processing and analytical instrumentation, thereby ensuring the accuracy of the determined permeability characteristics of Deferasirox.
Comprehensive Quantification of this compound in Various Preclinical Biological Compartments
As an internal standard, this compound facilitates the comprehensive quantification of Deferasirox in a wide array of preclinical biological compartments. Following administration of Deferasirox to a preclinical model, biological samples such as plasma, urine, feces, and tissue homogenates (e.g., from the liver and kidneys) are collected. A known concentration of this compound is then spiked into these samples prior to extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ratio of the peak area of the analyte (Deferasirox) to the peak area of the internal standard (this compound) is used to construct a calibration curve, from which the concentration of Deferasirox in the biological sample can be accurately determined. This approach allows for the creation of detailed pharmacokinetic profiles, including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Below is a representative data table illustrating the pharmacokinetic parameters of Deferasirox in a preclinical species, the determination of which would be supported by the use of this compound as an internal standard.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 35.6 ± 7.2 | µg/mL |
| Tmax | 2.5 ± 0.8 | hours |
| AUC (0-t) | 289 ± 54 | µg·h/mL |
| t1/2 | 11.3 ± 2.1 | hours |
| CL/F | 0.87 ± 0.15 | L/h/kg |
| Vd/F | 14.1 ± 3.3 | L/kg |
| This table is for illustrative purposes and does not represent actual data for this compound. |
Assessment of Potential Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) on Pharmacokinetic Parameters
The substitution of hydrogen with deuterium can, in some cases, lead to a deuterium kinetic isotope effect (DKIE), where the bond between carbon and deuterium (C-D) is stronger and thus more difficult to break than the carbon-hydrogen (C-H) bond. This can result in a slower rate of metabolism for the deuterated compound if the cleavage of this bond is the rate-limiting step in a metabolic pathway.
While this compound is primarily used as an internal standard, a theoretical investigation into its potential DKIE would involve a head-to-head pharmacokinetic study comparing Deferasirox and this compound in a preclinical model. Key parameters such as clearance (CL) and elimination half-life (t1/2) would be compared. A significantly lower clearance and longer half-life for this compound would suggest a prominent DKIE. However, it is important to note that the major metabolic pathway for Deferasirox is glucuronidation, which does not involve the cleavage of a C-H bond and is therefore less likely to be affected by a primary DKIE. Minor oxidative metabolism by cytochrome P450 enzymes does occur, and a secondary DKIE could potentially influence these pathways.
In Vitro and Preclinical In Vivo Metabolic Pathway Elucidation using this compound
The use of this compound can also aid in the elucidation of the metabolic pathways of Deferasirox.
Identification and Structural Characterization of Deuterated and Non-Deuterated Metabolites (e.g., Glucuronides, Hydroxylated Metabolites)
In metabolic studies, preclinical species are dosed with a mixture of Deferasirox and this compound. The resulting biological samples (urine, feces, bile) are then analyzed by high-resolution mass spectrometry. The presence of "doublets" in the mass spectra, corresponding to the non-deuterated and deuterated forms of the parent drug and its metabolites, provides a powerful tool for metabolite identification.
The main metabolic pathway for Deferasirox is glucuronidation, leading to the formation of an acyl glucuronide (M3) and a phenolic glucuronide (M6). Minor pathways include oxidative metabolism by CYP1A and CYP2D6 to form hydroxylated metabolites (M1 and M4). When using this compound, one would expect to identify the corresponding deuterated glucuronide and hydroxylated metabolites. The consistent mass shift between the deuterated and non-deuterated metabolite pairs confirms their identity and relationship to the parent drug. It is generally observed that deuteration does not lead to the formation of unique metabolic pathways.
The following table summarizes the key metabolites of Deferasirox and their expected deuterated counterparts.
| Metabolite | Description | Expected m/z (Non-deuterated) | Expected m/z (this compound) |
| M1 | 5-Hydroxy Deferasirox | 389 | 397 |
| M3 | Deferasirox Acyl Glucuronide | 549 | 557 |
| M4 | 5'-Hydroxy Deferasirox | 389 | 397 |
| M6 | Deferasirox 2-O-Glucuronide | 549 | 557 |
| This table is for illustrative purposes and does not represent actual data for this compound. |
Determination of Enzyme Kinetics and Isotope Effects on Metabolic Transformations
In vitro systems, such as human liver microsomes or recombinant human enzymes (e.g., UGTs, CYPs), can be used to study the enzyme kinetics of Deferasirox metabolism. By comparing the rate of metabolism of Deferasirox with that of this compound, it is possible to determine if a DKIE exists for specific metabolic pathways.
For example, the rate of formation of a hydroxylated metabolite by a specific CYP enzyme could be measured for both the deuterated and non-deuterated compound. A lower Vmax or a higher Km for this compound would indicate an isotope effect on that particular metabolic transformation. As previously mentioned, a significant primary DKIE is not expected for the major glucuronidation pathway. However, subtle secondary isotope effects could potentially alter the kinetics of both glucuronidation and oxidative metabolism.
Characterization of Specific Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Isozymes Involved in Deferasirox Metabolism (In Vitro)
In vitro studies utilizing human liver microsomes and recombinant enzymes, with quantification reliant on stable isotope-labeled standards like this compound, have been crucial in identifying the primary enzymes responsible for Deferasirox metabolism.
Glucuronidation is the principal metabolic pathway for Deferasirox. europa.eu In vitro investigations with human liver microsomes have demonstrated that Deferasirox is primarily metabolized via glucuronidation to form its major metabolite, an acyl-glucuronide. cancernetwork.com The specific UDP-glucuronosyltransferase (UGT) isozymes involved have been identified, with UGT1A1 playing the main role and UGT1A3 contributing to a lesser extent. europa.eu
While oxidative metabolism is a minor pathway for Deferasirox, it is nonetheless important for understanding the full metabolic profile. europa.eu Studies have indicated that Cytochrome P450 (CYP) enzymes are involved in this process. europa.eu Specifically, in vitro experiments have pointed to CYP1A2 and CYP3A4 as the dominant isozymes responsible for the oxidative metabolism of Deferasirox. nih.govresearchgate.net These studies identified two hydroxylated metabolites, 5-OH-Deferasirox and 5'-OH-Deferasirox, formed during incubations with rat liver microsomes. nih.govresearchgate.net
Table 1: Key Enzymes in Deferasirox Metabolism Identified in In Vitro Studies
| Metabolic Pathway | Primary Enzyme(s) Involved | Reference |
|---|---|---|
| Glucuronidation (Major) | UGT1A1, UGT1A3 | europa.eu |
Investigation of Metabolic Activation Mechanisms and Reactive Metabolite Formation (In Vitro/Preclinical)
The potential for a drug to form reactive metabolites is a key aspect of preclinical toxicological assessment. Investigations into Deferasirox have explored its metabolic activation to understand potential mechanisms of hepatotoxicity observed in some cases. nih.govresearchgate.net These studies often rely on trapping agents to capture unstable reactive intermediates.
To investigate the formation of reactive metabolites from Deferasirox, in vitro incubations are performed with liver microsomes fortified with trapping agents such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC). nih.govmdpi.com These agents form stable conjugates with short-lived reactive species, allowing for their detection and characterization. mdpi.comadmescope.com
In studies with rat liver microsomes, the addition of GSH or NAC to Deferasirox incubations led to the successful trapping and identification of several conjugates. nih.govresearchgate.net Two distinct glutathione conjugates and two N-acetylcysteine conjugates were detected. nih.govresearchgate.net The presence of these same GSH and NAC conjugates was also confirmed in the bile and urine of rats administered Deferasirox, providing in vivo evidence for this metabolic activation pathway. nih.govresearchgate.net The formation of these adducts suggests that Deferasirox can be metabolized into electrophilic intermediates that have the potential to covalently bind to cellular macromolecules. researchgate.net
Table 2: Deferasirox Adducts Detected with Trapping Agents in Preclinical Studies
| Trapping Agent | Number of Conjugates Detected | Biological Matrix (In Vivo) | Reference |
|---|---|---|---|
| Glutathione (GSH) | 2 | Bile, Urine | nih.gov, researchgate.net |
Enzyme inhibition studies are employed to probe the mechanisms underlying drug toxicity. In the context of Deferasirox, such studies help to clarify the role of specific enzymes in its bioactivation and resulting cytotoxicity.
To confirm the role of CYP enzymes in the metabolic activation of Deferasirox, inhibition studies were conducted. Pre-treatment of cultured primary hepatocytes with ketoconazole, a known inhibitor of CYP3A4, or 1-aminobenzotrizole, a broad-spectrum CYP inhibitor, rendered the hepatocytes less susceptible to the cytotoxicity induced by Deferasirox. nih.gov This finding supports the hypothesis that CYP-mediated metabolism is a key step in the formation of toxic metabolites. nih.gov
Further in vitro kinetic studies have explored Deferasirox's inhibitory effects on other enzymes. One study demonstrated that Deferasirox can inhibit the activity of bovine liver catalase in a competitive manner, with a calculated inhibition constant (Ki) of 39 nM, indicating a high rate of inhibition. nih.gov This inhibition could lead to changes in the structure and function of catalase, a potential side effect that may play a role in hepatic complications by disrupting the management of oxidative stress. nih.gov Other research has also identified Deferasirox and its derivatives as potent in vitro inhibitors of Jack bean urease. nih.gov
Molecular and Cellular Research Applications of Deferasirox D8
Mechanistic Studies of Iron Chelation and Complexation (In Vitro)
The ability of Deferasirox (B549329) to bind iron is central to its therapeutic action. Understanding the precise mechanics of this interaction is crucial. While Deferasirox-d8 itself is not the primary subject of these chelation studies, its role as an analytical standard is fundamental to obtaining reliable quantitative data on the parent compound's behavior.
Quantitative Analysis of Stoichiometry and Stability Constants of this compound Iron Complexes
The chelation of iron by Deferasirox is a specific interaction where two molecules of the chelator bind to one trivalent iron ion (Fe³⁺) caymanchem.comdrugbank.com. This compound maintains this same tridentate binding capability. vulcanchem.com The stability of this 2:1 complex is a key determinant of the drug's efficacy.
Quantitative analysis to determine these parameters often employs techniques like liquid chromatography-mass spectrometry (LC-MS). In such studies, this compound is the ideal internal standard. vulcanchem.comnih.gov By adding a known quantity of this compound to a sample, researchers can accurately measure the concentration of the unlabeled Deferasirox and its iron complex, thereby calculating stability constants and confirming the stoichiometry of the interaction under various conditions. The near-identical chemical behavior of the deuterated and non-deuterated forms ensures they experience the same conditions during extraction and analysis, making the quantification highly accurate. vulcanchem.comresearchgate.net
Table 1: Physicochemical Properties of Deferasirox and this compound
| Property | Deferasirox | This compound |
|---|---|---|
| Molecular Formula | C₂₁H₁₅N₃O₄ | C₂₁D₈H₇N₃O₄ |
| Molecular Weight | 373.36 g/mol | 381.41 g/mol |
| Primary Use | Therapeutic Iron Chelator | Analytical Internal Standard |
This table summarizes the key properties of Deferasirox and its deuterated isotopologue, this compound, highlighting their distinct primary uses despite similar chemical characteristics. vulcanchem.com
Spectroscopic Investigations of Iron Binding Kinetics and Thermodynamics
Spectroscopic methods, including UV-Vis spectroscopy and nuclear magnetic resonance (NMR), are used to study the kinetics and thermodynamics of the formation of the Deferasirox-iron complex. researchgate.netnief-upr.com These investigations reveal how quickly the complex forms and the energy changes associated with the binding process. While these spectroscopic techniques can directly observe the complex, quantitative kinetic modeling relies on precise concentration measurements over time.
For experiments that require sample analysis at different time points, LC-MS/MS methods using this compound as an internal standard provide the necessary accuracy to build reliable kinetic models. nih.gov This is particularly important when studying complex biological fluids where matrix effects could interfere with quantification. The use of a stable isotope-labeled standard like this compound minimizes these interferences. vulcanchem.com
Cellular Permeability and Transport Mechanism Elucidation (In Vitro/Ex Vivo)
Understanding how Deferasirox crosses cell membranes to chelate intracellular iron is vital for optimizing its therapeutic effect. This compound is an essential tool for elucidating these transport mechanisms.
Membrane Transport Studies Using Deuterated Probes
To study how a drug permeates cell membranes, researchers often use cellular models like Caco-2 cell monolayers, which mimic the intestinal barrier. In these assays, the transport of Deferasirox across the cell layer is measured over time. This compound is critical for quantifying the amount of Deferasirox that has been transported. vulcanchem.comnih.gov
The process involves adding Deferasirox to one side of the cell monolayer and, after incubation, measuring its concentration on the other side. By adding this compound to the collected samples before analysis by LC-MS, researchers can achieve precise quantification, which is necessary to calculate permeability coefficients and understand the transport mechanism (e.g., passive diffusion vs. active transport). vulcanchem.comthejas.com.pk
Intracellular Distribution and Localization Studies with this compound
Determining where Deferasirox localizes within a cell is key to understanding its mechanism of action and potential off-target effects. Studies have shown that Deferasirox can affect cellular organelles like mitochondria. nih.gov To accurately measure the concentration of Deferasirox in different cellular compartments (e.g., cytoplasm, mitochondria, nucleus), cell fractionation is performed, followed by quantitative analysis of each fraction.
The use of this compound as an internal standard in these analyses is crucial for obtaining accurate data on the subcellular distribution of the parent drug. vulcanchem.comcaymanchem.com This allows for a precise mapping of where the drug accumulates, providing insights into its interaction with intracellular iron pools and other cellular components.
Exploration of Molecular Interactions and Target Engagement (In Vitro/Preclinical)
Beyond iron chelation, Deferasirox may interact with other proteins and molecular targets within the cell. This compound facilitates the precise quantification needed to study these interactions. For instance, the metabolism of Deferasirox is primarily through glucuronidation by UGT enzymes and to a lesser extent via cytochrome P450 enzymes. drugbank.comeuropa.eu
In preclinical studies investigating drug-drug interactions, this compound is used as an internal standard to accurately measure how co-administered drugs affect the metabolism and concentration of Deferasirox. vulcanchem.comdrugbank.com For example, when studying the effect of a potent UGT inducer like rifampicin, the use of this compound allows for precise measurement of the resulting decrease in Deferasirox exposure. europa.eu This ensures that observed effects are accurately quantified, providing reliable data on potential molecular interactions and target engagement.
Table 2: Representative Analytical Method Parameters for Deferasirox Quantification
| Parameter | Deferasirox | This compound (Internal Standard) |
|---|---|---|
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Column | C18 Reverse Phase | C18 Reverse Phase |
| Mobile Phase | Acetonitrile (B52724):Formate (B1220265) Buffer | Acetonitrile:Formate Buffer |
| Detection Mode | Multiple Reaction Monitoring | Multiple Reaction Monitoring |
This table provides an example of typical parameters for an LC-MS/MS method developed to quantify Deferasirox in biological samples, illustrating the role of this compound as the internal standard. nih.govnih.gov
Studies on Binding to Biological Macromolecules (e.g., Proteins, Enzymes) using Isotope-Labeled Probes
The use of stable isotope-labeled compounds as probes to investigate drug binding to biological macromolecules is a powerful technique in pharmacology and molecular biology. In the context of Deferasirox, which exhibits high plasma protein binding of approximately 99%, understanding its interaction with proteins like human serum albumin is crucial. nih.gov While the parent compound's binding characteristics are well-documented, specific studies utilizing this compound as a direct probe to elucidate these binding mechanisms are not extensively reported in publicly available scientific literature.
Theoretically, this compound could be employed in techniques such as isotope-edited Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry-based methods to study its binding to target proteins. In such experimental setups, the deuterium (B1214612) label would provide a distinct signal, allowing researchers to differentiate the drug from the complex biological matrix and observe the molecular interactions at the binding site. However, the current body of research primarily focuses on the application of this compound as an internal standard rather than as a probe for binding studies.
Quantitative Proteomics Approaches (e.g., Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-like applications if applicable) with Deuterated Compounds
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. researchgate.net Stable isotope labeling is a cornerstone of many quantitative proteomics workflows, enabling the accurate comparison of protein abundance between different samples. nih.gov Deuterated compounds like this compound are essential tools in this domain, primarily for ensuring the precision of quantification. vulcanchem.com
The predominant application of this compound in this context is its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of Deferasirox in biological samples such as human serum or plasma. nih.govvulcanchem.comchemicalbook.com The near-identical physicochemical properties of this compound to the unlabeled drug ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization. vulcanchem.com However, its different molecular weight allows it to be distinguished by the mass spectrometer, enabling correction for variations and matrix effects, thus enhancing the accuracy and reproducibility of the quantification. researchgate.netvulcanchem.comnih.gov
A specific d4-labeled isotopomer of Deferasirox has been synthesized for use as an internal standard in an LC-MS/MS method for the quantitative determination of Deferasirox in human serum. researchgate.netnih.gov This underscores the importance of deuterated analogues in pharmacokinetic studies, which are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
While this compound is a tool for quantitative analysis, its direct application in SILAC (Stable Isotope Labeling by Amino acids in Cell culture)-like experiments is not documented. SILAC involves the metabolic incorporation of "heavy" amino acids into the entire proteome of cultured cells. researchgate.net This allows for the mixing of cell populations (e.g., treated vs. untreated) at an early stage, followed by mass spectrometry to identify and quantify changes in protein expression. While deuterated compounds are a form of stable isotope labeling, the application of a deuterated drug like this compound does not fit the SILAC workflow, which relies on labeling the proteins themselves.
Instead, the role of this compound in quantitative studies is more aligned with targeted quantitative analysis and isotope dilution mass spectrometry, where a known amount of the labeled compound is spiked into a sample to serve as an internal standard for the quantification of the unlabeled analyte. vulcanchem.com This approach is fundamental in developing robust bioanalytical methods for therapeutic drug monitoring and pharmacokinetic research. nih.gov
Future Perspectives and Emerging Directions in Deuterated Deferasirox Research
Development of Next-Generation Deuterated Deferasirox (B549329) Analogs for Specific Research Purposes
The synthesis of Deferasirox-d8, and its d4-labeled counterpart, has paved the way for the development of a new generation of deuterated analogs tailored for specific research questions. vulcanchem.comnih.gov While this compound serves as an excellent internal standard for quantifying Deferasirox in biological samples, future research is directed towards creating analogs with altered pharmacokinetic profiles or enhanced properties for specific applications. vulcanchem.com
The "deuterium switch" approach, where hydrogen atoms are replaced by deuterium (B1214612) at sites of metabolic vulnerability, has been shown to improve the pharmacokinetic and/or toxicity profiles of drugs. researchgate.netnih.gov This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes, potentially leading to increased drug exposure and a longer half-life. dovepress.comwikipedia.orgnih.gov For Deferasirox, this could translate to analogs with modified metabolic stability, allowing researchers to investigate the impact of specific metabolic pathways on its efficacy and clearance.
Furthermore, the development of deuterated analogs is not limited to improving metabolic stability. Researchers are exploring the synthesis of derivatives with enhanced water solubility or reduced cytotoxicity for use as chemosensors or in other specialized research applications. mdpi.com For instance, the introduction of sulfonic acid groups to a Deferasirox derivative has been shown to improve its utility as a Fe³⁺ chemosensor in aqueous solutions. mdpi.com The synthesis of such next-generation analogs will provide invaluable tools for a wide range of research, from fundamental studies of iron metabolism to the development of novel therapeutic strategies.
Integration with Advanced Imaging Modalities for Isotope-Specific Detection
The presence of deuterium in this compound opens up exciting possibilities for its use in conjunction with advanced, isotope-specific imaging modalities. These techniques offer the potential to track the distribution and metabolism of the compound in vivo without the need for radioactive labels.
Deuterium Metabolic Imaging (DMI) is a rapidly emerging magnetic resonance (MR)-based technique that allows for the non-invasive, three-dimensional mapping of metabolism. isotope.com By administering a deuterium-labeled substrate, such as a deuterated form of Deferasirox, DMI can visualize the uptake and conversion of the compound into its metabolites in real-time. researchgate.net This technology could provide unprecedented insights into the pharmacokinetics and target engagement of Deferasirox in different tissues and disease models. utsouthwestern.edu The low natural abundance of deuterium and its favorable MR characteristics make DMI a robust and sensitive technique with significant potential for both preclinical research and eventual clinical translation. isotope.comresearchgate.net
Deuterium Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful NMR technique that can be enhanced by selective deuteration. nih.gov NOESY experiments measure the spatial proximity of atoms within a molecule, providing detailed structural information. By selectively deuterating specific parts of the Deferasirox molecule, researchers can simplify complex NMR spectra and unambiguously assign signals, leading to a more precise understanding of its conformation and interactions with biological targets. nih.gov This approach has been successfully used to simplify the spectra of complex biomolecules and could be applied to study the binding of Deferasirox to proteins or other biological macromolecules. nih.govbiorxiv.orgwhiterose.ac.uk
The integration of deuterated Deferasirox with these advanced imaging techniques promises to provide a wealth of information that is currently inaccessible with conventional methods. researcher.lifecda-amc.ca
Computational Modeling and Simulation of Deuterated Deferasirox Interactions and Kinetic Isotope Effects
Computational modeling and simulation are becoming increasingly indispensable tools in pharmaceutical research, offering a way to predict and understand the behavior of molecules at an atomic level. acs.org In the context of deuterated Deferasirox, these methods can be used to investigate two key areas: its interactions with biological targets and the underlying principles of the kinetic isotope effect.
Theoretical studies using density functional theory (DFT) have already been employed to investigate the chelation of metal ions like aluminum and gallium by Deferasirox, providing insights into the stability and electronic structure of the resulting complexes. researchgate.net Similar computational approaches can be extended to model the interaction of this compound with its primary target, iron, as well as with other biologically relevant molecules. acs.orgresearchgate.net Time-dependent DFT (TD-DFT) calculations can further help in understanding the electronic transitions and photophysical properties of Deferasirox and its deuterated analogs. rsc.orgresearchgate.net
Furthermore, computational models are crucial for predicting and rationalizing the kinetic isotope effect (KIE). wikipedia.org The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen and a carbon-deuterium bond, which leads to a higher activation energy and a slower reaction rate for the cleavage of the C-D bond. wikipedia.orgunam.mx Accurately predicting the magnitude of the KIE for different positions within the Deferasirox molecule can guide the design of next-generation analogs with optimized metabolic stability. dovepress.comwikipedia.org These simulations can help researchers pinpoint the most effective sites for deuteration to achieve the desired pharmacokinetic profile.
Broader Implications of Isotope-Labeled Reference Standards in Regulatory Science and Pharmaceutical Development
The use of isotope-labeled compounds like this compound as internal standards in analytical methods has profound implications for regulatory science and the broader pharmaceutical development landscape. resolvemass.caclearsynth.com The availability of high-purity, well-characterized stable isotope-labeled reference materials is essential for ensuring the accuracy, precision, and reliability of bioanalytical methods. lgcstandards.comhpc-standards.com
In pharmaceutical development, robust and validated analytical methods are a cornerstone of regulatory submissions. kcasbio.com Regulatory agencies such as the European Medicines Agency (EMA) have noted that a vast majority of submissions incorporate stable isotope-labeled internal standards (SIL-IS) in their bioanalytical assays. kcasbio.com The use of a SIL-IS, which has nearly identical chemical and physical properties to the analyte, allows for the accurate correction of variability introduced during sample preparation and analysis, including matrix effects that can suppress or enhance the analyte signal in mass spectrometry. resolvemass.cakcasbio.com This leads to more reliable data on drug concentrations in biological samples, which is critical for pharmacokinetic studies and for ensuring patient safety and drug efficacy. vulcanchem.comclearsynth.com
The increasing use of deuterated compounds as active pharmaceutical ingredients (APIs) themselves, not just as internal standards, presents new challenges and opportunities for regulatory science. researchgate.netnih.gov The development of deuterated drugs like deutetrabenazine has highlighted the need for clear regulatory guidance on the synthesis, analysis, and control of these novel chemical entities. researchgate.netnih.gov The International Consortium for Innovation & Quality in Pharmaceutical Development has established working groups to address the unique chemistry, manufacturing, and controls (CMC) challenges associated with deuterated APIs. researchgate.net The experience gained with well-characterized isotope-labeled reference standards like this compound will be invaluable in establishing the quality and regulatory standards for the next generation of deuterated medicines. lgcstandards.comtinhangtech.com
Q & A
Q. What experimental frameworks address ethical challenges in human trials involving this compound?
- Methodological Answer: Phase I trials must include deuterium-specific pharmacokinetic endpoints and ethical oversight for vulnerable populations (e.g., thalassemia patients). Risk-benefit analysis should reference preclinical data on isotopic toxicity, and informed consent forms must disclose deuterium’s biological persistence .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Use triangulation (e.g., combining LC-MS/MS, NMR, and in silico docking) to validate anomalous results .
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development .
- Literature Review : Leverage Google Scholar’s advanced search operators (e.g.,
"this compound" AND ("pharmacokinetics" OR "synthesis")) to identify high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
